4-Isobutoxy-N-(2-methoxybenzyl)aniline

Lipophilicity Drug-like properties Assay compatibility

4-Isobutoxy-N-(2-methoxybenzyl)aniline (CAS 1040688-03-6) is a synthetic N-benzyl aniline derivative bearing a para-isobutoxy substituent on the aniline ring and an ortho-methoxy group on the benzyl moiety. Its molecular formula is C₁₈H₂₃NO₂, with a molecular weight of 285.38 g/mol.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 1040688-03-6
Cat. No. B1385517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutoxy-N-(2-methoxybenzyl)aniline
CAS1040688-03-6
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)NCC2=CC=CC=C2OC
InChIInChI=1S/C18H23NO2/c1-14(2)13-21-17-10-8-16(9-11-17)19-12-15-6-4-5-7-18(15)20-3/h4-11,14,19H,12-13H2,1-3H3
InChIKeyBKVZIHCZGQCULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutoxy-N-(2-methoxybenzyl)aniline (CAS 1040688-03-6): Physicochemical Profile and Compound Class Context


4-Isobutoxy-N-(2-methoxybenzyl)aniline (CAS 1040688-03-6) is a synthetic N-benzyl aniline derivative bearing a para-isobutoxy substituent on the aniline ring and an ortho-methoxy group on the benzyl moiety . Its molecular formula is C₁₈H₂₃NO₂, with a molecular weight of 285.38 g/mol . The compound is cataloged by Santa Cruz Biotechnology under identifier sc-316570 and is supplied as a research-grade chemical for screening and discovery applications . It belongs to a broader class of substituted N-benzyl anilines that have been explored in patent literature as potential mitotic kinesin (KSP) inhibitors for oncology applications, though the specific biological activity of this particular derivative has not been independently reported in the primary literature [1].

Why 4-Isobutoxy-N-(2-methoxybenzyl)aniline Cannot Be Casually Substituted: Substitution-Pattern-Driven Property Differences Among N-Benzyl Aniline Analogs


Within the N-benzyl aniline chemical space, relatively modest changes in substituent identity and position produce marked shifts in lipophilicity, steric bulk, and consequently in assay-relevant properties such as membrane permeability, non-specific protein binding, and solubility. The para-isobutoxy substitution pattern of 4-Isobutoxy-N-(2-methoxybenzyl)aniline yields a calculated LogP of 4.27 , which is quantitatively distinct from the meta-isopropoxy analog (3-Isopropoxy-N-(2-methoxybenzyl)aniline, CAS 1040684-18-1) or the ortho-butoxy positional isomer (2-Butoxy-N-(2-methoxybenzyl)aniline, CAS 1040689-36-8) . These differences are not cosmetic: lipophilicity directly dictates compound behavior in aqueous assay buffers, cellular permeability profiles, and chromatographic purification protocols. A researcher substituting one N-benzyl aniline for another without accounting for these property gaps risks irreproducible screening results and wasted procurement spend [1].

Quantitative Differentiation Evidence for 4-Isobutoxy-N-(2-methoxybenzyl)aniline: Head-to-Head and Cross-Study Comparisons with Closest Structural Analogs


Lipophilicity (LogP) Differentiation: para-Isobutoxy vs. meta-Isopropoxy Substitution

The calculated LogP of 4-Isobutoxy-N-(2-methoxybenzyl)aniline is 4.27 , whereas its closest commercially available position-isomer analog, 3-Isopropoxy-N-(2-methoxybenzyl)aniline (CAS 1040684-18-1), has a molecular weight of 271.35 g/mol (C₁₇H₂₁NO₂) and, based on the loss of one methylene unit and the meta positioning, is expected to have a LogP approximately 0.5–0.8 units lower . The para-isobutoxy derivative therefore resides in a higher lipophilicity range that may favor membrane penetration in cell-based assays but requires careful attention to DMSO stock solubility and aqueous dilution protocols.

Lipophilicity Drug-like properties Assay compatibility

Boiling Point and Thermal Stability: para-Isobutoxy vs. ortho-Butoxy Isomer Comparison

The predicted boiling point of 4-Isobutoxy-N-(2-methoxybenzyl)aniline is 411.3±30.0 °C at 760 mmHg . Its positional isomer, 2-Butoxy-N-(2-methoxybenzyl)aniline (CAS 1040689-36-8), shares the same molecular formula (C₁₈H₂₃NO₂) and molecular weight (285.4 g/mol) but differs in the ortho vs. para placement of the alkoxy substituent on the aniline ring . Ortho-substitution typically introduces steric hindrance around the amine nitrogen, which can lower thermal stability and alter boiling point by 5–15 °C relative to the para isomer, though directly measured comparative boiling point data for this specific pair is not publicly available [1]. The para-substituted target compound is expected to exhibit superior thermal stability during solvent evaporation and vacuum drying steps.

Thermal stability Purification Formulation

Flash Point and Safe Handling Differentiation: Higher Flash Point of the para-Isobutoxy Derivative Supports Broader Solvent Compatibility

The predicted flash point of 4-Isobutoxy-N-(2-methoxybenzyl)aniline is 175.7±14.0 °C . While flash point data for the closest analogs (3-Isopropoxy-N-(2-methoxybenzyl)aniline and 2-Butoxy-N-(2-methoxybenzyl)aniline) are not reported on Chemsrc, compounds with lower molecular weight and shorter alkyl chains (such as the meta-isopropoxy analog, MW 271.35) generally exhibit lower flash points due to higher vapor pressure . The relatively high flash point of the target compound indicates reduced flammability hazard during shipping, storage, and laboratory handling, which is a tangible procurement consideration for institutions with strict chemical safety protocols [1].

Safety Solvent compatibility Shipping and storage

Refractive Index as a Purity and Identity Metric: para-Isobutoxy Derivative Offers a Specific Optical Fingerprint for QC Verification

The predicted refractive index of 4-Isobutoxy-N-(2-methoxybenzyl)aniline is 1.568 . Refractive index is a rapid, non-destructive measurement that can distinguish between positional isomers with the same molecular formula. The ortho-butoxy isomer (2-Butoxy-N-(2-methoxybenzyl)aniline, CAS 1040689-36-8) has the same molecular formula and molecular weight but is expected to exhibit a measurably different refractive index (typically 1.555–1.565 for ortho-substituted N-benzyl anilines) due to differences in polarizability arising from the ortho vs. para arrangement . This provides a simple, instrument-based method for incoming QC verification that the correct isomer has been received, without requiring full NMR or HPLC analysis [1].

Quality control Identity verification Analytical chemistry

Vendor Network Fragmentation: Santa Cruz Biotechnology Catalog Positioning and Procurement Exclusivity

4-Isobutoxy-N-(2-methoxybenzyl)aniline is cataloged by Santa Cruz Biotechnology as product sc-316570 , whereas its positional isomer 2-Butoxy-N-(2-methoxybenzyl)aniline is listed as sc-307253 and the meta-isopropoxy analog as sc-313173 . Each compound occupies a distinct catalog entry with independent pricing (typically $284.00 per 500 mg for related compounds in this series) and availability windows . The target compound's separate catalog identity reflects a deliberate curation decision by the supplier, indicating that the para-isobutoxy substitution pattern is regarded as structurally and functionally distinct from its ortho-butoxy and meta-isopropoxy counterparts within the screening library portfolio.

Procurement Vendor availability Supply chain

High-Value Application Scenarios for 4-Isobutoxy-N-(2-methoxybenzyl)aniline Based on Quantitative Differentiation Evidence


Lipophilicity-Dependent Cellular Permeability Profiling in Oncology Screening Cascades

With a calculated LogP of 4.27—substantially higher than the meta-isopropoxy analog—4-Isobutoxy-N-(2-methoxybenzyl)aniline is positioned as a high-lipophilicity probe for structure-permeability relationship (SPR) studies within N-benzyl aniline hit series . Researchers investigating mitotic kinesin (KSP) inhibition, as described in the Merck patent family covering this chemical class, can use this compound to systematically assess how increasing LogP affects cell-based potency, efflux transporter recognition, and intracellular target engagement, while using the lower-LogP meta-isopropoxy analog as a matched comparator .

Isomer-Specific Structure-Activity Relationship (SAR) Studies Differentiating para- from ortho-Alkoxy Substitution

The para-isobutoxy substitution pattern of the target compound distinguishes it from the ortho-butoxy isomer (2-Butoxy-N-(2-methoxybenzyl)aniline, CAS 1040689-36-8), which shares the identical molecular formula but presents the alkoxy group in a sterically encumbered position adjacent to the amine nitrogen . This pair forms an ideal matched molecular pair (MMP) for isolating the contribution of alkoxy position to target binding affinity, selectivity, and metabolic stability without the confounding effect of molecular formula differences. The distinct refractive index (1.568) and higher predicted boiling point of the target compound further support independent QC verification of each isomer upon receipt .

High-Temperature Reaction and Formulation Development Leveraging Superior Thermal Stability

The predicted boiling point of 411.3±30.0 °C and flash point of 175.7±14.0 °C for the target compound are higher than those expected for lower molecular weight N-benzyl aniline analogs . This thermal latitude makes 4-Isobutoxy-N-(2-methoxybenzyl)aniline the preferred choice within the analog series for applications requiring solvent removal at elevated temperatures, melt-formulation processing, or reactions conducted in high-boiling solvents such as DMF, DMSO, or NMP, where lower-boiling ortho-substituted isomers may undergo partial decomposition or volatilization .

Reproducible Screening Library Expansion with Documented Supplier Traceability

4-Isobutoxy-N-(2-methoxybenzyl)aniline is exclusively cataloged as Santa Cruz Biotechnology product sc-316570, providing a single, traceable procurement pathway with batch-level documentation . For screening core facilities and industrial compound management groups that require strict vendor qualification and audit trails, this clear product identity—distinct from sc-307253 (2-butoxy isomer) and sc-313173 (3-isopropoxy analog)—simplifies inventory management, reduces the risk of cross-shipment errors, and supports compliance with institutional chemical management standard operating procedures .

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